Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel). It is expressed in the sinus node of the heart and is being developed as a treatment for stable angina and atrial fibrillation. []
Relevance: While YM758 shares the 6,7-dimethoxy-tetrahydroisoquinoline moiety with 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one, it diverges significantly in overall structure. The presence of a piperidine ring, a benzamide group, and the absence of a quinazolinone core in YM758 differentiate it from the target compound. This compound highlights the exploration of various structural motifs around the dimethoxy-tetrahydroisoquinoline scaffold for potential therapeutic applications.
Compound Description: YM-252124 is a metabolite of YM758. Research suggests that this metabolite is secreted into urine via hOCT2/rOct2 transporters. []
Compound Description: [(11)C]2 is a carbon-11 labeled radiotracer developed for potential use in positron emission tomography (PET) imaging of breast tumors. Studies in mice showed promising results with high tumor uptake and suitable tumor/background ratios. []
Compound Description: CM398 is a highly selective sigma-2 receptor ligand with potential for treating neuropathic pain. It demonstrates potent antinociceptive effects in animal models. []
Compound Description: Ro 22-4839 is a new calmodulin antagonist with potent cerebral vasodilating and vasospasmolytic properties. It has been shown to increase cerebral blood flow in experimental animals. []
Relevance: Although structurally distinct from 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one, Ro 22-4839 shares the 6,7-dimethoxy-isoquinoline moiety. The key differences lie in the presence of a 3,4-dimethoxybenzyl group at the 1-position and a [4-(2-methoxyphenyl)-1-piperazinyl]methyl substituent at the 4-position of the isoquinoline ring in Ro 22-4839. These structural variations highlight the exploration of different substituents on the isoquinoline core to achieve desired pharmacological effects.
Compound Description: This compound is part of a series of 3-benzyl-substituted-4(3H)-quinazolinones synthesized and evaluated for their in vitro antitumor activity. This specific compound showed promising broad-spectrum antitumor activity with a mean GI50 of 14.12 µM, demonstrating greater potency than the control 5-FU. []
Relevance: This compound shares the core structure of 3,4-dihydroquinazolin-4-one with 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one. While it lacks the 6,7-dimethoxy substitution on the quinazolinone ring, it features a 3-benzyl group and a propanamide side chain with a 3,4,5-trimethoxyphenyl group. This compound highlights the exploration of various substitutions around the quinazolinone core for potential antitumor activity.
Compound Description: This compound, another 3-benzyl-substituted-4(3H)-quinazolinone analogue, demonstrated significant broad-spectrum antitumor activity. With a mean GI50 of 10.47 µM, it exhibited superior potency compared to the control 5-FU. []
Relevance: Similar to the previous compound, this analogue shares the central 3,4-dihydroquinazolin-4-one structure with 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one. It lacks the 6,7-dimethoxy substitution but includes a 3-benzyl group and an acetamide side chain with a 3,4,5-trimethoxyphenyl group. This compound further emphasizes the importance of exploring structural variations around the quinazolinone core for developing potential antitumor agents.
Compound Description: This is yet another 3-benzyl-substituted-4(3H)-quinazolinone analogue that exhibited remarkable broad-spectrum antitumor activity. With a mean GI50 of 7.24 µM, it proved to be the most potent among the tested compounds, demonstrating significantly higher efficacy than the control 5-FU. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dimethirimol is a member of the class of aminopyrimidines that is 2-dimethylaminopyrimidine carrying methyl, butyl and hydroxy substituents at posiitons 4, 5 and 6 respectively. A fungicide first marketed in 1970, and used particularly in glasshouses to control powdery mildew, it is no longer approved for use within the European Union. It has a role as an antifungal agrochemical. It is an aminopyrimidine, a tertiary amino compound, a hydroxypyrimidine and a pyrimidine fungicide.